molecular formula C24H19NO2S B14392630 1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione CAS No. 88692-06-2

1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione

Cat. No.: B14392630
CAS No.: 88692-06-2
M. Wt: 385.5 g/mol
InChI Key: PNLFONGJKMWHOX-UHFFFAOYSA-N
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Description

1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione is a heterocyclic compound that features a unique structure combining a thieno[3,4-c]pyrrole core with three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione typically involves the cyclization of appropriate precursors. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thieno[3,4-c]pyrrole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core.

Scientific Research Applications

1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione is unique due to its specific combination of a thieno[3,4-c]pyrrole core with three phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

88692-06-2

Molecular Formula

C24H19NO2S

Molecular Weight

385.5 g/mol

IUPAC Name

3,3,5-triphenyl-3a,6a-dihydro-1H-thieno[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C24H19NO2S/c26-22-20-16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)21(20)23(27)25(22)19-14-8-3-9-15-19/h1-15,20-21H,16H2

InChI Key

PNLFONGJKMWHOX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C(S1)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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